

Physical and chemical properties of Ethyl 4nitrocinnamate

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Compound of Interest

Compound Name: Ethyl 4-nitrocinnamate

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An In-depth Technical Guide to Ethyl 4nitrocinnamate

Ethyl 4-nitrocinnamate is an organic compound recognized for its utility as a research chemical and an intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its safety profile, tailored for researchers, scientists, and professionals in drug development.

General Information and Identifiers

Ethyl 4-nitrocinnamate is a derivative of cinnamic acid, featuring an ethyl ester group and a nitro group at the para position of the phenyl ring.[2] It predominantly exists as the trans (E)-isomer.[3]



Identifier	Value	Reference
IUPAC Name	ethyl (E)-3-(4-nitrophenyl)prop- 2-enoate	[4]
Synonyms	Ethyl p-nitrocinnamate, 4- Nitrocinnamic acid ethyl ester	[4][5]
CAS Number	953-26-4	[5][6][7][8]
Molecular Formula	C11H11NO4	[5][6][8][9]
Molecular Weight	221.21 g/mol	[3][5][6][8][9]
InChI Key	PFBQVGXIMLXCQB- VMPITWQZSA-N	[3]
Canonical SMILES	CCOC(=O)/C=C/C1=CC=C(C=C1)INVALID-LINK[O-]	[4][6]

Physical and Chemical Properties

The compound typically appears as a yellow to orange crystalline solid or powder.[2][10][11] It is insoluble in water but moderately soluble in organic solvents.[2][5][11]

Table of Physical Properties:



Property	Value	Reference
Appearance	Yellow powder/crystalline solid	[5][10][12]
Melting Point	132-140 °C	[3][5][7][10][13]
Boiling Point	326.6 °C at 760 mmHg	[7][13]
Density	1.237 g/cm ³	[7][13]
Flash Point	141 °C	[7][13][14]
Solubility in Water	Insoluble	[1][5]
LogP (Partition Coefficient)	2.69430	[7][13]
Refractive Index	1.582	[7][13]

Table of Spectral Data:

Spectral Data	Details	Reference
¹H-NMR (CDCl₃)	δ 8.25 (d, 2H, J = 8.8 Hz, aromatic H), 7.71 (d, 1H, J = 16.1 Hz, α-vinylic H), 7.67 (d, 2H, J = 8.8 Hz, aromatic H), 6.56 (d, 1H, J = 16.1 Hz, β-vinylic H), 4.30 (q, 2H, ethyl CH ₂), 1.36 (t, 3H, ethyl CH ₃)	[3]
¹³ C NMR (DMSO-d6)	Data available	[11][13]
IR Spectroscopy	Data available for KBr disc and nujol mull	[11][13]
Mass Spectrometry	Data available	[11][13][15]

Experimental Protocols Synthesis of Ethyl 4-nitrocinnamate

Several methods are employed for the synthesis of **Ethyl 4-nitrocinnamate**.

Foundational & Exploratory





Method 1: Esterification of 4-nitrocinnamic acid A common laboratory-scale synthesis involves the esterification of 4-nitrocinnamic acid with ethanol.[3]

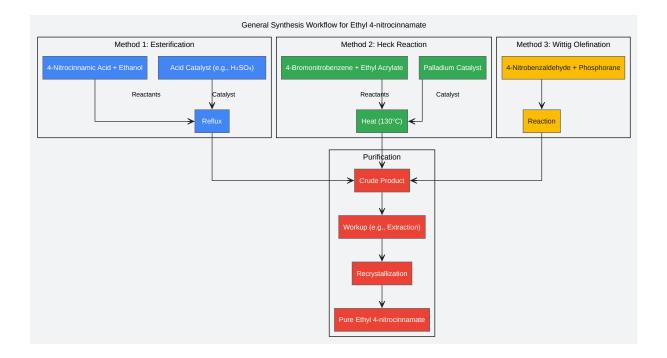
- Reactants: 4-nitrocinnamic acid, ethanol.
- Catalyst: A strong acid, such as sulfuric acid.
- Procedure:
 - o Dissolve 4-nitrocinnamic acid in an excess of ethanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture to drive the reaction to completion.
 - After cooling, the product can be isolated by precipitation in water and purified by recrystallization.

Method 2: Mizoroki-Heck Cross-Coupling Reaction This method provides an alternative route with good yields.[3][16]

- Reactants: 4-bromonitrobenzene and ethyl acrylate.[16]
- Catalyst: A palladium-based catalyst.
- Procedure:
 - Combine 4-bromonitrobenzene (25 mmols) and ethyl acrylate (27.5 mmols) in a suitable solvent.[16]
 - Add the palladium catalyst.
 - Heat the reaction mixture at 130°C for approximately 3 hours.[16]
 - Upon completion, the product is worked up and purified, yielding Ethyl 4-nitrocinnamate.
 A reported yield is 88% of theory.[16]



Method 3: Wittig-type Olefination Reaction This approach can also be used, for example, by reacting 4-nitrobenzaldehyde with a phosphorane, which can yield the compound with high efficiency (e.g., 89%).[3]



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Caption: General Synthesis Workflow for **Ethyl 4-nitrocinnamate**.



Chemical Reactions

The presence of the nitro group and the α , β -unsaturated ester system makes **Ethyl 4- nitrocinnamate** susceptible to various chemical transformations.[3]

Reduction Reactions

- Catalytic Hydrogenation: The nitro group can be selectively reduced to an amine.
 - Reagents: Hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in an ethanol solvent.[3]
 - Product: Ethyl 4-aminocinnamate.[3]
 - Protocol:
 - Dissolve Ethyl 4-nitrocinnamate in ethanol in a suitable reaction vessel.
 - Add a catalytic amount of Pd/C.
 - Pressurize the vessel with hydrogen gas.
 - Stir the reaction at room temperature until the reduction is complete (monitored by TLC or GC-MS).
 - Filter off the catalyst and evaporate the solvent to obtain the product.
- Samarium Diiodide (Sml₂) Reduction: This method selectively reduces the α,β-unsaturated ester system.[3]
 - Reagents: Samarium diiodide (Sml2) in hexamethylphosphoramide (HMPA) and t-butanol.
 [3][17]
 - Product: Ethyl 3-(4-nitrophenyl)propanoate.[3]
 - Protocol:
 - In an inert atmosphere, prepare a solution of Ethyl 4-nitrocinnamate in a mixture of HMPA and t-butanol.

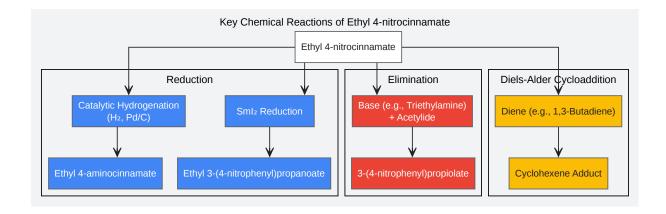


- Add a solution of Sml₂ dropwise at a controlled temperature.
- Monitor the reaction for the disappearance of the starting material.
- Quench the reaction and perform an aqueous workup to isolate the product.

Elimination Reactions Treatment with a base like triethylamine can promote β-hydrogen elimination to form enynes. For instance, reaction with acetylides yields 3-(4-nitrophenyl)propiolate.[3]

Cycloaddition Reactions As a dienophile, **Ethyl 4-nitrocinnamate** participates in Diels-Alder reactions with dienes under thermal conditions.[3]

- With 1,3-Butadiene: Yields a 3-nitro-cyclohexene ester with endo preference (85% yield).[3]
- With Anthracene: Forms an anthracene adduct (78% yield).[3]



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Caption: Key Chemical Reactions of Ethyl 4-nitrocinnamate.

Safety and Handling



While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed.[10]

- Handling: Use with adequate ventilation and avoid generating dust. Wash hands thoroughly
 after handling. Avoid contact with skin, eyes, and clothing.[5][11]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.[5][10][11]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10][18]
- Hazards: May cause skin, eye, and respiratory tract irritation.[5][11] The toxicological properties have not been fully investigated.[5][10]
- Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5][10]

Applications

Ethyl 4-nitrocinnamate serves several roles in scientific research and industry:

- Organic Synthesis: It is a valuable intermediate for synthesizing other compounds, particularly in the pharmaceutical and agrochemical sectors.[2][11]
- Biochemical Assays: It has been used in biochemical assays to study enzyme kinetics and interactions.[3]
- Chemical Research: It is used as a model compound for studying reaction kinetics, such as the reduction of substituted cinnamates.[1][17]
- Fragrance and Flavoring: Some sources indicate its use as a flavoring agent and fragrance ingredient in the food and cosmetic industries due to its potential antimicrobial and antioxidant properties.[11]



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